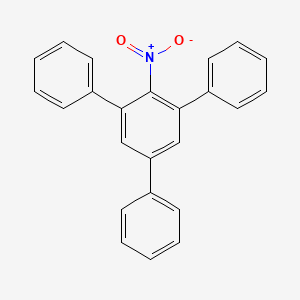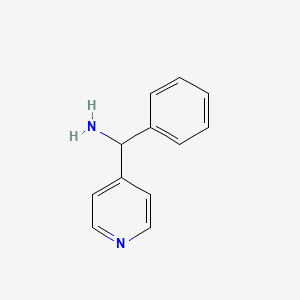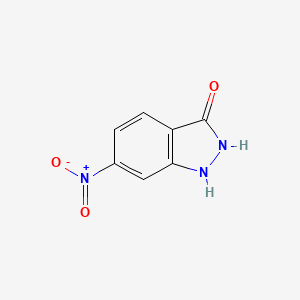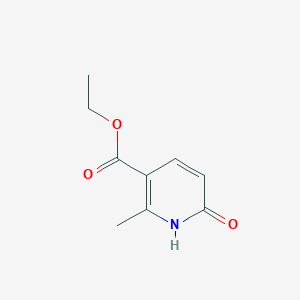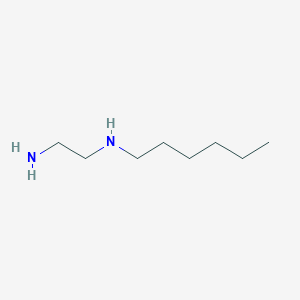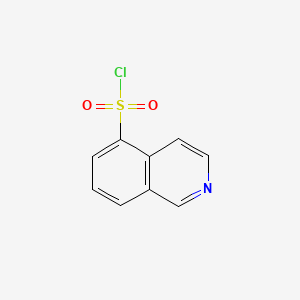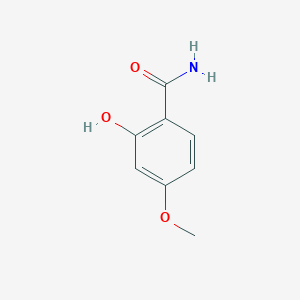
4-甲氧基水杨酰胺
描述
4-Methoxysalicylamide, also known as 2-hydroxy-4-methoxybenzamide, is a bioactive natural product . It is used for research and development purposes and is also identified as an active pharmaceutical ingredient .
Synthesis Analysis
4-Methoxysalicylaldehyde, a naturally occurring product, can be synthesized via selective mono-methylation of 2,4-dihydroxybenzaldehyde in toluene in the presence of NaHCO3 . This compound has a range of industrial applications in the preparation of organic compounds, drugs, and therapeutic agents .
Molecular Structure Analysis
The molecular formula of 4-Methoxysalicylamide is C8H9NO3 . The average mass is 152.147 Da and the monoisotopic mass is 152.047348 Da .
Physical And Chemical Properties Analysis
4-Methoxysalicylamide is a solid at 20 degrees Celsius . It has a melting point range of 156.0 to 160.0 °C . It is soluble in methanol .
科学研究应用
抗菌剂
4-甲氧基水杨酰胺已被研究用于其抗菌特性。它对食源性细菌,如单核细胞增多性李斯特菌、鼠伤寒沙门氏菌和金黄色葡萄球菌表现出显著的活性。 这种化合物是从夹竹桃油中分离出来的,有望成为食品安全中合成防腐剂的天然替代品 .
医药研究
在医药研究中,4-甲氧基水杨酰胺的结构式 (C8H9NO3) 和分子量 (167.16 g/mol) 等性质对于设计新药至关重要。 它作为合成化学构建块的潜力使其在开发新型治疗剂方面具有价值 .
抗菌活性
研究表明,2-羟基-4-甲氧基苯甲酰胺具有抗菌活性,特别是针对金黄色葡萄球菌,包括耐甲氧西林菌株 (MRSA)。 它可以作为新的抗菌药物的先导结构,解决抗生素耐药性这一全球健康问题 .
生物膜抑制
该化合物已被证明能够抑制生物膜,生物膜是由细菌形成的保护层,使它们抵抗传统治疗。 这种特性在预防与医疗器械和植入物相关的感染方面特别有用 .
抗毒力特性
研究表明,2-羟基-4-甲氧基苯甲酰胺可以破坏某些细菌(如奇异变形杆菌)的毒力因子,而无需杀死细菌。 这种非杀菌方法有助于控制感染,同时降低产生耐药性的风险 .
化学合成
作为化学试剂,4-甲氧基水杨酰胺用于有机合成。 其分子结构允许进行各种化学反应,使其成为化学研究中创建复杂分子的多功能化合物 .
安全和危害
作用机制
Target of Action
It has been reported to exhibit antimicrobial activities against several foodborne bacteria .
Mode of Action
It is suggested that the compound may interact with its targets in a way that inhibits their growth and proliferation
Biochemical Pathways
Given its antimicrobial activity, it is plausible that it interferes with essential biochemical pathways in bacteria, leading to their inhibition .
Result of Action
Given its antimicrobial activity, it is likely that it leads to the inhibition of bacterial growth and proliferation .
生化分析
Biochemical Properties
4-Methoxysalicylamide plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial properties, making it effective against a range of foodborne bacteria such as Listeria monocytogenes, Salmonella typhimurium, and Staphylococcus aureus . The antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism.
Cellular Effects
The effects of 4-Methoxysalicylamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Methoxysalicylamide can modulate the expression of genes related to stress responses and metabolic pathways. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Methoxysalicylamide exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. For instance, its antimicrobial activity is partly due to the inhibition of bacterial enzymes essential for cell wall synthesis . Additionally, 4-Methoxysalicylamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxysalicylamide have been studied over different time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat. Long-term studies have shown that 4-Methoxysalicylamide can have sustained effects on cellular function, including prolonged antimicrobial activity and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Methoxysalicylamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial activity and modulation of metabolic enzymes. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
4-Methoxysalicylamide is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in its metabolism. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Methoxysalicylamide is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4-Methoxysalicylamide is critical for its function. It is primarily localized in the cytoplasm but can also be found in other organelles such as the mitochondria and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity of 4-Methoxysalicylamide can vary depending on its subcellular localization, affecting its interactions with biomolecules and overall efficacy .
属性
IUPAC Name |
2-hydroxy-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRZPCPWKCINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406680 | |
| Record name | 4-Methoxysalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6745-77-3 | |
| Record name | 4-Methoxysalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 4-Methoxysalicylamide derivatives interact with tyrosinase and what are the downstream effects of this interaction?
A1: The research suggests that 4-Methoxysalicylamide derivatives, particularly compound 4d, exhibit tyrosinase inhibitory activity by potentially interacting with the copper-histidine complex within the enzyme's active site []. This interaction is thought to hinder the enzyme's catalytic activity, thereby reducing the production of melanin. While the exact mechanism is not fully elucidated in the study, the observed mixed-type inhibition suggests that 4-Methoxysalicylamide derivatives might interfere with both substrate binding and the catalytic process itself. This inhibition of melanin production makes these compounds potentially valuable for cosmetic applications aiming to reduce hyperpigmentation.
Q2: What is the structural basis for the observed tyrosinase inhibitory activity of 4-Methoxysalicylamide derivative 4d?
A2: While the study doesn't explicitly provide the molecular formula, weight, or spectroscopic data for compound 4d, it highlights the importance of its structure for tyrosinase inhibition. Molecular modeling studies suggest that 4d can interact with the copper-histidine complex in the tyrosinase active site []. This interaction likely arises from the specific arrangement of atoms and functional groups within the 4d molecule. Further research, including X-ray crystallography or more detailed spectroscopic analyses, would be needed to fully characterize the structural features of 4d responsible for its potent tyrosinase inhibitory activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Thr4,Gly7]OT](/img/structure/B1587677.png)



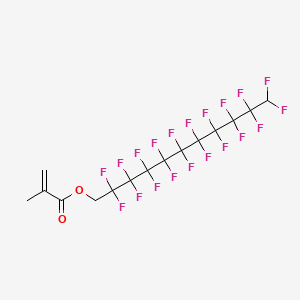
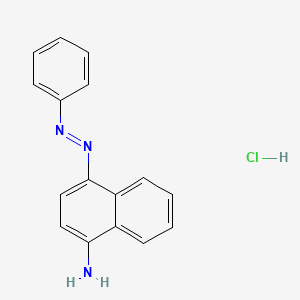
![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)

